molecular formula C10H8ClN3 B3316532 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-85-7

5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No. B3316532
CAS RN: 954112-85-7
M. Wt: 205.64 g/mol
InChI Key: KQOKKHAZNHSRTQ-UHFFFAOYSA-N
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Description

“5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is a chemical compound. It is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives . The empirical formula is C7H5ClN2 . It is usually sold in solid form .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” can be represented by the SMILES string Clc1cnc2[nH]ccc2c1 . The InChI key is MFZQJIKENSPRSJ-UHFFFAOYSA-N . For a visual representation of the molecule, please refer to specialized chemical databases or software.


Physical And Chemical Properties Analysis

The molecular weight of “5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is 152.58 . It is usually sold in solid form . For more detailed physical and chemical properties, it’s recommended to refer to specialized databases or product datasheets.

Scientific Research Applications

Synthesis and Structural Analysis

5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a building block in chemical synthesis. Abdel-Mohsen and Geies (2008) demonstrated its use in synthesizing pyrrolo[2,3-b]pyridines and related compounds, highlighting its versatility in creating complex molecular structures (Abdel-Mohsen & Geies, 2008). Additionally, the crystal structure of a related compound was elucidated through X-ray crystallography, providing insights into the molecular arrangement and reaction mechanisms (Liu, Chen, Sun, & Wu, 2013).

Antibacterial Potential

Some derivatives synthesized using this compound have been evaluated for their antibacterial properties. This suggests potential applications in developing new antibacterial agents (Abdel-Mohsen & Geies, 2009).

Optical and Electronic Properties

Studies have also investigated the optical and electronic characteristics of pyridine derivatives, which include compounds structurally similar to 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. These studies provide valuable information for potential applications in materials science, particularly in developing new optical and electronic materials (Zedan, El-Taweel, & El-Menyawy, 2020).

Pharmaceutical Research

While specifically avoiding drug use, dosage, and side effects, it's notable that related pyrrolopyridine compounds have shown pharmaceutical relevance. For instance, some compounds exhibit antibacterial activity, which might inform future antibiotic research (Toja, Kettenring, Goldstein, & Tarzia, 1986).

properties

IUPAC Name

5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-2-9-8(4-12)7-3-6(11)5-13-10(7)14-9/h3,5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOKKHAZNHSRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)N=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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